2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are used in scientific research due to their unique properties. They find applications in drug discovery, organic synthesis, and biomedical studies, owing to their potential as a building block for diverse chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on synthesizing and characterizing compounds with similar structural motifs, exploring their electronic structures and interactions. For example, the synthesis of fluorophore-labeled copper(II) complexes with naphthalene derivatives has been reported, with studies on their DNA and protein binding, DNA cleavage, and anticancer activity (Bhat et al., 2011). Such studies highlight the potential of naphthalene derivatives in medicinal chemistry, especially in the context of designing therapeutic agents with specific biological targets.
Catalytic and Material Applications
Compounds with naphthalene units have also been investigated for their catalytic properties and applications in materials science. For instance, dioxomolybdenum(VI) complexes with naphtholate-oxazoline ligands have been synthesized and characterized for their catalytic epoxidation experiments of olefins, showcasing high catalytic activities and selectivities (Traar et al., 2014). This research demonstrates the utility of naphthalene derivatives in the development of catalysts for chemical synthesis.
Antifungal and Antitumor Activities
Naphthalene derivatives have been explored for their biological activities, including antifungal and antitumor effects. A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species, also characterized by antifungal activity against Aspergillus species, highlighting their potential in developing new antifungal therapies (Bardiot et al., 2015). Additionally, novel anticancer naphthalimide derivatives have been synthesized, demonstrating significant antitumor effects and highlighting a distinct mechanism of action, notably inducing autophagy and senescence in cancer cells (Van Quaquebeke et al., 2007).
Mechanism of Action
The mechanism of action for this compound is not specified in the available resources.
Properties
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-17(22)20(18(23)12(2)24-11)10-16(21)19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,11-12H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLYMBMVURTCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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